molecular formula C18H22N2O2 B2841742 2-(4-(dimethylamino)phenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 314278-93-8

2-(4-(dimethylamino)phenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B2841742
CAS RN: 314278-93-8
M. Wt: 298.386
InChI Key: FVTUEEYESFKKEX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a dimethylamino group and an isoindole dione group . These groups are common in many organic compounds and can confer various properties to the molecule.

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel compounds, including dihydropyrimidinone derivatives containing the phthalimide moiety, have been synthesized using this compound as a key intermediate. These compounds were characterized by spectroscopic methods, indicating their potential utility in various chemical synthesis applications (Bhat, Al-Omar, Naglah, & Al‐Dhfyan, 2020).
  • Unsymmetrical oxindoles were synthesized via a Friedel–Crafts type three-component reaction involving this compound, showcasing its versatility in organic synthesis (Ahadi, Moafi, Feiz, & Bazgir, 2011).
  • The compound and its metal complexes with cobalt(II) and nickel(II) ions were synthesized and characterized, revealing insights into their potential applications in coordination chemistry and antimicrobial studies (Sabastiyan & Suvaikin, 2012).

Optical and Electronic Applications

  • Fluorescent molecular probes incorporating this compound have been developed, demonstrating strong solvent-dependent fluorescence suitable for use in sensitive fluorescent probes for biological research (Diwu et al., 1997).
  • Novel acridin-isoindoline-1,3-dione derivatives were synthesized and studied for their optoelectronic properties, indicating potential applications in the development of materials for electronic devices (Mane, Katagi, & Melavanki, 2019).
  • A diketopyrrolopyrrole derivative end-capped with this compound was synthesized and analyzed for its stability and performance in electronic devices, showing promising results for the development of stable electronic components (Kumar et al., 2018).

Corrosion Inhibition

  • Aza-pseudopeptides incorporating this compound were synthesized and evaluated as corrosion inhibitors for mild steel, showing efficient inhibition effects and potential for industrial applications (Chadli et al., 2017).

pH-Sensing and Photophysical Studies

  • Pyrimidine-phthalimide derivatives based on this compound were designed for pH-sensing applications, demonstrating their utility in developing colorimetric pH sensors and logic gates (Yan et al., 2017).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system in which it is used. Unfortunately, the specific mechanism of action for this compound is not available in the sources I found .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, the specific safety and hazards for this compound are not available in the sources I found .

properties

IUPAC Name

2-[4-(dimethylamino)phenyl]-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-11-9-15-16(10-12(11)2)18(22)20(17(15)21)14-7-5-13(6-8-14)19(3)4/h5-8,15-16H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTUEEYESFKKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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